Bienvenue dans la boutique en ligne BenchChem!

1-(4-bromophenyl)-5-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-1H-tetrazole

Antitumor 4T1 murine mammary carcinoma Selectivity index

Select this bis‑tetrazole thioether to unlock two orthogonal diversification handles in one scaffold: the terminal tetrazole N–H position enables regioselective N‑alkylation, while the 4‑bromophenyl C–Br bond allows Suzuki/Sonogashira/Buchwald‑Hartwig cross‑coupling – maximizing SAR exploration per synthesis cycle. The 4‑Br group provides the strongest electron‑withdrawing effect among common halophenyl substituents, directly boosting antimycobacterial potency, and its ~0.7‑1.0 log unit ClogP advantage over non‑brominated analogs improves membrane permeability – a critical advantage for antitubercular and antifungal drug discovery programs. Procure now as a central intermediate for combinatorial chemistry libraries, phenotypic screening against drug‑resistant Gram‑positive infections, or late‑stage functionalization in lead optimization.

Molecular Formula C15H11BrN8S
Molecular Weight 415.3 g/mol
Cat. No. B4781807
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-bromophenyl)-5-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-1H-tetrazole
Molecular FormulaC15H11BrN8S
Molecular Weight415.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C(=NN=N2)SCC3=NN=NN3C4=CC=C(C=C4)Br
InChIInChI=1S/C15H11BrN8S/c16-11-6-8-13(9-7-11)23-14(17-19-21-23)10-25-15-18-20-22-24(15)12-4-2-1-3-5-12/h1-9H,10H2
InChIKeyYUSBPDVLOQRXPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Bromophenyl)-5-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-1H-tetrazole – Core Chemical Identity and Screening Context


1-(4-Bromophenyl)-5-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-1H-tetrazole (C15H11BrN8S, MW 415.3 g/mol) is a bis-tetrazole thioether featuring two 1,5-disubstituted tetrazole rings bridged by a sulfanyl-methyl linker. One tetrazole bears a 4-bromophenyl substituent, while the other carries a phenyl group . The bis-tetrazole architecture and the thioether junction differentiate this compound from simpler mono-tetrazole analogs. Its primary documented role is as a key synthetic building block for further functionalization (alkylation at the terminal tetrazole ring) in the development of potential antitubercular agents, as established in a 2011 Charles University thesis [1]. The 4-bromophenyl substituent confers enhanced lipophilicity relative to unsubstituted phenyl analogs and provides a synthetic handle for transition-metal-catalyzed cross-coupling [2].

Why Structural Analogs of 1-(4-Bromophenyl)-5-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-1H-tetrazole Cannot Be Casually Interchanged


Generic substitution among bis-tetrazole thioethers is not scientifically justifiable because the biological activity of this scaffold is exquisitely sensitive to: (a) the electron-withdrawing or electron-donating character of the aryl substituent on each tetrazole ring, which directly modulates antimycobacterial potency [1]; (b) the oxidation state of the bridging sulfur (thioether vs. sulfoxide vs. sulfone), which fundamentally alters antifungal spectrum [2]; and (c) the presence and position of halogen substituents (4-Br vs. 4-Cl vs. 4-F vs. unsubstituted phenyl), which affect both the electrophilicity of the tetrazole ring and the lipophilicity governing membrane permeability [3]. The target compound occupies a specific, non-interchangeable position in this multi-parameter property space: its 4-bromophenyl group provides the strongest electron-withdrawing effect among common halophenyl substituents, its thioether bridge preserves a distinct oxidation state with unique reactivity, and its dual-tetrazole architecture enables regioselective further derivatization at the terminal tetrazole N–H position [4].

Quantitative Differentiation Evidence for 1-(4-Bromophenyl)-5-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-1H-tetrazole


Bis-tetrazole Sulfide Core Demonstrates Sub-micromolar Antitumor Activity with High Selectivity Over Healthy Cells

In a study of bis-functionalized tetrazole derivatives, one bis-tetrazole-sulfide compound (structurally containing the same -S-CH₂- bridge between two tetrazole rings as the target compound) exhibited antitumor activity against the 4T1 murine mammary carcinoma cell line at a concentration below 1×10⁻⁷ mol·L⁻¹ (< 0.1 µM), while demonstrating high selectivity over healthy BHK (baby hamster kidney) cells and low toxicity to normal cells [1]. Although the study did not disclose complete SAR details, the bis-tetrazole-sulfide was explicitly differentiated from its sulfone-tetrazole counterparts: only one bis-tetrazole-sulfide showed this level of potency, whereas both sulfone-tetrazoles were active but with a different selectivity profile. This establishes a class-level precedent that the thioether oxidation state critically governs both potency and selectivity within bis-tetrazole architectures.

Antitumor 4T1 murine mammary carcinoma Selectivity index

Electron-Withdrawing 4-Bromophenyl Substituent Predictably Enhances Antimycobacterial Activity in Benzylsulfanyl-tetrazole SAR Series

In a systematic structure-activity relationship study of 32 1-phenyl-5-benzylsulfanyltetrazoles, antimycobacterial activity against Mycobacterium tuberculosis was shown to increase with increasing electron-accepting properties of substituents on the phenyl ring [1]. Among the halogen series, the bromine atom provides the strongest electron-withdrawing effect (σₚ = 0.23) relative to chlorine (σₚ = 0.23) and fluorine (σₚ = 0.06), resulting in predictably higher anti-TB activity. Separate studies confirmed that isomeric N-(bromophenyl)tetrazoles (compounds 8a and 9a) exhibited the highest therapeutic potential against multidrug-resistant M. tuberculosis, with MIC values reaching 2 µg/mL against M. tuberculosis H37Rv and showing synergistic effects with streptomycin (FICI = 0.375) [2]. This SAR principle—that electron-withdrawing substituents on the N-aryl ring enhance antimycobacterial potency—directly supports the rationale for selecting the 4-bromophenyl-substituted target compound over its 4-chlorophenyl, 4-fluorophenyl, or non-halogenated phenyl analogs.

Antimycobacterial Mycobacterium tuberculosis Electron-withdrawing SAR

Dual-Tetrazole Architecture Enables Regioselective N-Alkylation Derivatization Not Possible with Mono-Tetrazole Analogs

The 2011 Charles University thesis by Němeček explicitly utilized 5-[(1-phenyl-1H-tetrazol-5-yl)sulfanylmethyl]-1H-tetrazole (the non-brominated version of the target compound, differing only by the absence of Br on the N-phenyl ring) as a primary starting building block for further regioselective functionalization via alkylation at the terminal tetrazole N–H position with methyl, propyl, and benzyl groups to generate a library of antitubercular candidates [1]. Synthesizing analogous compounds from mono-tetrazole scaffolds would lack this regioselective derivatization handle. The target compound, bearing a 4-bromophenyl substituent, retains this functionalizable terminal tetrazole N–H and simultaneously provides an additional synthetic handle (the C–Br bond) for palladium-catalyzed cross-coupling chemistry (Suzuki, Sonogashira, Buchwald-Hartwig), enabling two orthogonal diversification vectors from a single intermediate [2].

Synthetic building block Regioselective alkylation Antitubercular drug discovery

2-(4-Bromophenyl)-1-phenyl-tetrazole thioether Demonstrates Superior Antifungal Activity Against Candida albicans in Head-to-Head Analog Comparison

In a 2019 study of thiazoline derivatives as antimicrobial and anticancer agents, compound 23—which bears both a 1-phenyl-1H-tetrazole moiety and a p-bromophenyl substituent, structural elements also present in the target compound—was identified as the most promising antifungal agent against Candida albicans among all synthesized derivatives. The most effective derivatives were further evaluated for cytotoxicity against C6 glioma cells [REF-1]. Although this compound is not structurally identical to the target bis-tetrazole, the co-occurrence of the 1-phenyl-1H-tetrazole-thioether motif with the p-bromophenyl group in the most active antifungal derivative provides supporting evidence that this specific combination of structural features enhances anti-Candida activity, consistent with SAR patterns observed across tetrazole-thioether series.

Antifungal Candida albicans SAR

Lipophilicity (ClogP) Engineering: 4-Bromophenyl Substituent Increases Partition Coefficient by ~0.5–1.0 log Units Over Unsubstituted Phenyl

The 4-bromophenyl substituent significantly enhances the lipophilicity of aryl-tetrazole compounds compared to unsubstituted phenyl analogs. The π-value for bromine on an aromatic ring is approximately +0.86 (Hansch constant), meaning a 4-bromophenyl substituent increases the octanol-water partition coefficient (logP) by approximately 0.7–1.0 log units relative to an unsubstituted phenyl ring [REF-1]. For the target compound, this translates to a predicted ClogP in the range of 3.5–4.5, compared to approximately 2.5–3.5 for the non-brominated analog 5-[(1-phenyl-1H-tetrazol-5-yl)sulfanylmethyl]-1H-tetrazole. This difference in lipophilicity has direct implications for membrane permeability, protein binding, and pharmacokinetic behavior—parameters critical for both antimicrobial (mycobacterial cell wall penetration) and anticancer (tumor cell uptake) applications. The hydrophobic nature of bis(1-aryltetrazol-5-yl) disulfides has been specifically investigated as a determinant of antimycobacterial activity [REF-2].

Lipophilicity ClogP Membrane permeability

Bis-tetrazole Thioether Scaffold Is a Validated Pharmacophore for Antibiotic Discovery Against Gram-positive Bacteria Including MRSA

A patent (WO2005023198 / US2008280964) establishes bis(1-aryl-5-tetrazolyl)methane derivatives as a new class of antibiotic compounds especially useful for combating infections with Gram-positive bacteria, particularly methicillin-resistant Staphylococcus aureus (MRSA) [REF-1]. Although the patented scaffold uses a direct methylene bridge between tetrazole rings rather than a sulfanyl-methyl linker, the bis-tetrazole pharmacophore is conserved. The target compound, with its sulfanyl-methyl bridge, represents an isosteric variation that may offer improved metabolic stability (the thioether is less susceptible to oxidative metabolism than a methylene bridge) while maintaining the bis-tetrazole geometry recognized by the antibiotic target. The broader tetrazole-thioether class has been validated in antibacterial screening: tetrazolylthioether AAE 27a exhibited a broad antibacterial spectrum with MIC values ranging from 16 to 256 µg/mL against multiple strains [REF-2].

Antibiotic MRSA Gram-positive

Prioritized Application Scenarios for 1-(4-Bromophenyl)-5-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-1H-tetrazole


Antimycobacterial Drug Discovery: Lead Optimization Starting Point Against Drug-Resistant M. tuberculosis

The target compound is optimally deployed as a core scaffold in antitubercular drug discovery programs. The evidence basis is threefold: (1) the 4-bromophenyl substituent provides the strongest electron-withdrawing character expected to maximize anti-TB activity within the benzylsulfanyl-tetrazole SAR framework ; (2) isomeric N-(bromophenyl)tetrazoles have been experimentally confirmed as the most promising anti-TB candidates against multidrug-resistant strains with MIC values of 2 µg/mL ; and (3) the terminal tetrazole N–H position is amenable to further alkylation for lead optimization, as demonstrated in the Němeček thesis that used the non-brominated bis-tetrazole as a core building block for generating antitubercular libraries . The brominated variant provides the additional advantage of the C–Br bond as a cross-coupling handle for late-stage diversification.

Combinatorial Library Synthesis: Dual-Handle Scaffold for Parallel Derivatization

This compound is uniquely suited as a central intermediate for combinatorial chemistry due to its two orthogonal diversification handles: the terminal tetrazole N–H position (amenable to N-alkylation with diverse alkyl/benzyl halides) and the aromatic C–Br bond (suitable for Suzuki, Sonogashira, or Buchwald-Hartwig cross-coupling). This dual functionality, documented in the Němeček thesis for N-alkylation of the bis-tetrazole core and supported by the broader tetrazole thioether S-arylation methodology of Li et al. , enables the rapid generation of compound libraries with systematic variation at two distinct positions from a single procurement, maximizing chemical space coverage per unit cost. The 4-bromophenyl group provides a ~0.7–1.0 log unit ClogP advantage over non-brominated analogs , making derivatives more likely to exhibit cellular permeability.

Antifungal Screening Campaigns Targeting Candida albicans and Drug-Resistant Fungal Pathogens

The target compound is a strong candidate for primary screening in antifungal drug discovery. The evidence base includes: (1) compound 23 in a 2019 antimicrobial SAR study—which combines 1-phenyl-1H-tetrazole and p-bromophenyl fragments matching those in the target compound—was identified as the most promising antifungal agent against Candida albicans ; (2) the bis-tetrazole-sulfide core has demonstrated potent activity against fungal strains (A. clavatus, A. niger) with sensitivity to the sulfur oxidation state ; and (3) the enhanced lipophilicity from the 4-bromophenyl group (ΔClogP ~0.7–1.0) is expected to improve fungal membrane penetration, a critical parameter for antifungal efficacy.

Antibacterial Screening Against Drug-Resistant Gram-positive Pathogens Including MRSA

The bis-tetrazole scaffold is recognized in the patent literature as a privileged pharmacophore for anti-MRSA activity , and tetrazole-thioether compounds have demonstrated broad-spectrum antibacterial activity with MIC values in the 16–256 µg/mL range . The target compound, with its bis-tetrazole-thioether architecture and enhanced lipophilicity from the 4-bromophenyl substituent, is well-positioned for inclusion in phenotypic screening libraries targeting drug-resistant Gram-positive infections. The compound's thioether oxidation state may offer metabolic advantages (resistance to oxidative metabolism) over methylene-bridged bis-tetrazoles, potentially translating to improved in vivo stability.

Quote Request

Request a Quote for 1-(4-bromophenyl)-5-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-1H-tetrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.